4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one
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Description
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one, also known as 4-allyl-2-azetidinone, is a chemical compound with the CAS Number: 68485-52-9 . It has a molecular weight of 111.14 .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines from the reaction of compound 2 with corresponding aromatic aldehydes . The reaction of these compounds with thioglycolic acid and thiolactic acid formed the corresponding thiazolidin-4-ones and with chloroacetylchloride, it gives azetidin-2-ones .Molecular Structure Analysis
The molecular structure of this compound includes a four-membered azetidine ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 111.14 .Scientific Research Applications
Antileishmanial Activity
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one and related compounds have been researched for their potential antileishmanial properties. Singh et al. (2012) synthesized a series of azetidin-2-ones and found that they showed marked improvement in anti-parasitic activity against Leishmania major, with some compounds displaying activity comparable to the clinically used antileshmanial drug, amphotericin B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Antimicrobial Applications
Azetidin-2-ones, including this compound, have been synthesized for potential antimicrobial applications. Ansari and Lal (2009) reported the synthesis of novel azetidin-2-ones with potential antimicrobial activity (Ansari & Lal, 2009). Patel and Patel (2017) also synthesized azetidin-2-one derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017).
Synthesis and Applications as Building Blocks
This compound and its derivatives have been synthesized and evaluated as building blocks in organic synthesis. Dao Thi et al. (2016) prepared 3-Methylene-4-(trifluoromethyl)azetidin-2-ones and evaluated them as novel building blocks for the preparation of mono- and spirocyclic 4-CF3-beta-lactams (Dao Thi et al., 2016).
Catalytic Asymmetric Addition
N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidin-2-ones, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. Wang et al. (2008) developed a method for this, achieving high enantioselectivity in various reactions (Wang et al., 2008).
Properties
IUPAC Name |
4-methyl-4-prop-1-en-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXYGGOROUGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(CC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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